molecular formula C15H18ClN5O2 B14925533 N-(2-{[(3-chlorophenyl)carbamoyl]amino}ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

N-(2-{[(3-chlorophenyl)carbamoyl]amino}ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B14925533
M. Wt: 335.79 g/mol
InChI Key: YUBVWHVGWHZAAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~3~-(2-{[(3-CHLOROANILINO)CARBONYL]AMINO}ETHYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a pyrazole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(2-{[(3-CHLOROANILINO)CARBONYL]AMINO}ETHYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters under acidic or basic conditions.

    Introduction of the 3-chloroanilino group: This step involves the reaction of the pyrazole intermediate with 3-chloroaniline in the presence of coupling agents like carbodiimides.

    Amidation reaction: The final step involves the formation of the carboxamide group through the reaction of the intermediate with ethylamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N~3~-(2-{[(3-CHLOROANILINO)CARBONYL]AMINO}ETHYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the 3-chloroanilino moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

N~3~-(2-{[(3-CHLOROANILINO)CARBONYL]AMINO}ETHYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Biological Research: The compound is used to investigate the biological pathways and molecular targets involved in its mechanism of action.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N3-(2-{[(3-CHLOROANILINO)CARBONYL]AMINO}ETHYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N~3~-(2-{[(4-CHLOROANILINO)CARBONYL]AMINO}ETHYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE
  • N~3~-(2-{[(3-BROMOANILINO)CARBONYL]AMINO}ETHYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE

Uniqueness

N~3~-(2-{[(3-CHLOROANILINO)CARBONYL]AMINO}ETHYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to the specific substitution pattern on the pyrazole ring and the presence of the 3-chloroanilino group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C15H18ClN5O2

Molecular Weight

335.79 g/mol

IUPAC Name

N-[2-[(3-chlorophenyl)carbamoylamino]ethyl]-1,5-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C15H18ClN5O2/c1-10-8-13(20-21(10)2)14(22)17-6-7-18-15(23)19-12-5-3-4-11(16)9-12/h3-5,8-9H,6-7H2,1-2H3,(H,17,22)(H2,18,19,23)

InChI Key

YUBVWHVGWHZAAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)C(=O)NCCNC(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.